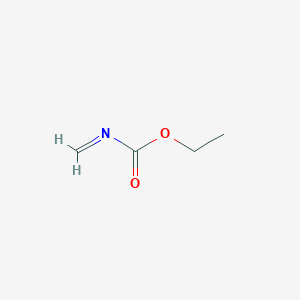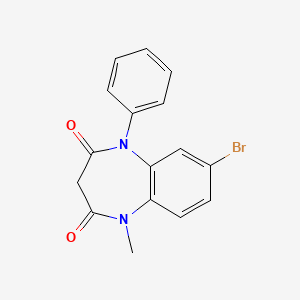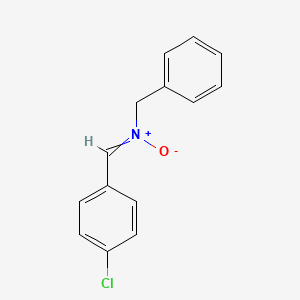
1H-Pyrazole, 1-phenyl-4-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1-phenyl-4-(phenylazo)- is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions. The reaction typically employs hydrazine derivatives and aldehydes or ketones as starting materials. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1H-Pyrazole, 1-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The phenylazo group can participate in substitution reactions with nucleophiles, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 1-phenyl-4-(phenylazo)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the preparation of more complex heterocyclic systems.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound features a carboxylic acid group at position 4 instead of a phenylazo group.
4-Phenyl-1H-pyrazole: This compound lacks the phenylazo group at position 4, making it structurally simpler.
3,5-Disubstituted pyrazoles: These compounds have substituents at positions 3 and 5, offering different reactivity and properties .
The uniqueness of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- lies in its phenylazo group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
CAS-Nummer |
25503-12-2 |
|---|---|
Molekularformel |
C15H12N4 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
phenyl-(1-phenylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C15H12N4/c1-3-7-13(8-4-1)17-18-14-11-16-19(12-14)15-9-5-2-6-10-15/h1-12H |
InChI-Schlüssel |
LEKTZHQRVQSLSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CN(N=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)



![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)







